molecular formula C12H23ClN2O4 B1435851 Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride CAS No. 1881321-33-0

Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride

Cat. No.: B1435851
CAS No.: 1881321-33-0
M. Wt: 294.77 g/mol
InChI Key: NSGXOXJTPVIHPO-UHFFFAOYSA-N
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Description

Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C12H23ClN2O4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group on the piperidine ring is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected amine group.

    Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4), and basic conditions using sodium hydroxide (NaOH).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis Products: Piperidine-3-carboxylic acid and tert-butylamine.

    Reduction Products: Various reduced derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under physiological conditions, allowing the compound to interact with biological macromolecules. The piperidine ring structure is known to mimic certain natural substrates, facilitating its binding to target proteins and modulating their activity.

Comparison with Similar Compounds

Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Methyl 4-(tert-butoxycarbonylamino)piperidine-3-carboxylate: Similar structure but with a different substitution pattern on the piperidine ring.

    Ethyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 5-(tert-butoxycarbonylamino)piperidine-2-carboxylate: Similar structure but with the carboxylate group at a different position on the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4;/h8-9,13H,5-7H2,1-4H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGXOXJTPVIHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride
Reactant of Route 2
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride
Reactant of Route 3
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride
Reactant of Route 4
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride
Reactant of Route 5
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride
Reactant of Route 6
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride

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